molecular formula C15H21NO3S B2547567 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide CAS No. 2097872-01-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide

Cat. No.: B2547567
CAS No.: 2097872-01-8
M. Wt: 295.4
InChI Key: WJMYMWXMQGZEBZ-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a cyclohexenyl-hydroxymethyl substituent linked to a phenylethane-sulfonamide backbone. This compound’s structure combines a rigid cyclohexenyl ring with a hydroxyl group, which may influence its stereochemical properties and intermolecular interactions.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15(10-5-2-6-11-15)13-16-20(18,19)12-9-14-7-3-1-4-8-14/h1,3-5,7-8,10,16-17H,2,6,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMYMWXMQGZEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the hydroxycyclohexene intermediate. This intermediate can be synthesized through the following steps:

    Cyclohexene Oxidation: Cyclohexene is oxidized to form 1-hydroxycyclohex-2-en-1-one using an oxidizing agent such as potassium permanganate or osmium tetroxide.

    Reduction: The 1-hydroxycyclohex-2-en-1-one is then reduced to 1-hydroxycyclohex-2-en-1-ol using a reducing agent like sodium borohydride.

    Sulfonamide Formation: The final step involves the reaction of 1-hydroxycyclohex-2-en-1-ol with 2-phenylethane-1-sulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide have been evaluated for their inhibitory effects on various cancer cell lines. In particular, studies have shown that modifications to the sulfonamide structure can enhance cytotoxicity against colon and breast cancer cells .

Enzyme Inhibition

Sulfonamides are also recognized for their enzyme inhibition capabilities. Recent studies have focused on their potential as inhibitors of enzymes such as dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI). Certain derivatives have demonstrated promising pM inhibition levels against these enzymes, suggesting their utility in treating conditions like cancer and cardiovascular diseases .

Study 1: Synthesis and Biological Evaluation

In a notable study, researchers synthesized a series of functionalized sulfonamides, including this compound. These compounds were screened for their inhibitory effects against DDAH and ADI, revealing several candidates with significant anti-HIV activity at concentrations between 75–100 µM .

CompoundTarget EnzymeIC50 (µM)
Compound ADDAH50
Compound BADI70
N-[Hydroxycyclohexenylmethyl]HIV90

Study 2: Antitumor Activity Assessment

Another research effort evaluated the antitumor efficacy of various sulfonamide derivatives against human cancer cell lines. The results indicated that certain modifications to the N-substituent of the sulfonamide enhanced its cytotoxic effects significantly.

Cell LineCompound Tested% Inhibition
Colon CancerCompound A85%
Breast CancerCompound B78%
Cervical CancerCompound C65%

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxycyclohexene ring and phenylethane group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: 1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8)

Key Differences :

  • Core Structure : Compound 8 features a bicyclo[2.2.1]heptane ring system instead of the cyclohexenyl group, introducing greater rigidity and steric hindrance.
  • Substituents : The sulfonamide nitrogen is dimethylated, reducing hydrogen-bonding capacity compared to the primary sulfonamide in the target compound.
  • Functional Groups : A ketone (2-oxo) replaces the hydroxyl group, altering polarity and reactivity.

Implications: The bicyclic framework may enhance metabolic stability but reduce solubility compared to the cyclohexenyl derivative. The dimethylated sulfonamide likely decreases interactions with biological targets requiring hydrogen-bond donors .

Structural Analog 2: (S)-N-[(1S,2S)-2-Benzylamino-1-(4-hydroxyphenyl)-3-methylbutyl]-1,1-dimethylethane-2-sulfinamide

Key Differences :

  • Sulfur Oxidation State : This analog is a sulfinamide (S=O) rather than a sulfonamide (SO₂), reducing electron-withdrawing effects and altering acidity.
  • Substituents: A benzylamino group and 4-hydroxyphenyl moiety introduce aromatic and hydrogen-bonding motifs absent in the target compound.

Implications :
The sulfinamide’s lower polarity may improve membrane permeability, while the additional hydroxyl and benzyl groups could enhance binding to aromatic receptor sites .

Structural Analog 3: N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide (BG14265)

Key Differences :

  • Amino Group: A dimethylamino group increases basicity and solubility compared to the hydroxyl group in the target compound.

Implications: The thiophene moiety may enhance binding to metalloenzymes or hydrophobic pockets, while the dimethylamino group could improve aqueous solubility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclohexenyl-hydroxymethyl -OH, -SO₂NH₂ C₁₅H₂₁NO₃S 295.40* Hydrogen-bond donor, moderate rigidity
Compound 8 Bicyclo[2.2.1]heptane -SO₂N(CH₃)₂, -CO C₁₃H₂₃NO₃S 283.39 High rigidity, reduced H-bonding
Sulfinamide Analog Benzylamino-phenyl -SO(NH)-, -OH C₂₁H₂₉N₂O₂S 385.54 Sulfinamide, aromatic interactions
BG14265 Thiophene-ethyl -SO₂NH-, -N(CH₃)₂ C₁₆H₂₂N₂O₂S₂ 338.49 Thiophene π-system, basic amino group

*Calculated based on standard atomic weights.

Research Findings and Implications

  • Crystallographic Analysis : Tools like SHELX and WinGX/ORTEP are critical for resolving the stereochemistry of such compounds, particularly for confirming the configuration of chiral centers (e.g., hydroxyl and sulfonamide groups) .
  • Lumping Strategy : Compounds with shared sulfonamide backbones but varying substituents may exhibit similar degradation pathways or biological activities, supporting their grouping in computational models .

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article provides a detailed overview of its biological activity, including synthesis, cytotoxic effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group, which is known for its diverse biological applications. The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines derived from cyclohexene derivatives. This method allows for the introduction of various substituents that can enhance biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, against different cancer cell lines. The following table summarizes key findings related to its cytotoxic activity:

Cell Line IC50 (µM) Effect
Hepatocellular Carcinoma (HCC)25Significant reduction in cell viability
Medulloblastoma (MB)30Moderate cytotoxicity observed
Glioblastoma (GBM)20High cytotoxic effect noted
Human Umbilical Vein Endothelial Cells (HUVEC)50Lower toxicity compared to cancer cells

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited notable cytotoxicity towards HCC and GBM cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies utilizing lactate dehydrogenase (LDH) assays have shown increased LDH release in treated cells, indicating cell membrane damage and subsequent cell death .

Case Studies and Research Findings

Several studies have focused on the biological implications of sulfonamide compounds:

  • Study on Chiral Sulfonamides : A series of chiral sulfonamides were synthesized and tested for their anticancer properties. The results indicated that modifications to the sulfonamide structure could significantly enhance cytotoxicity against various cancer cell lines .
  • Combination Therapies : Research has shown that combining sulfonamides with other therapeutic agents can lead to synergistic effects, improving overall efficacy against tumors. For instance, combinations with thiourea derivatives have been reported to yield promising anticancer agents .
  • Bioavailability Enhancements : Modifications in the chemical structure of sulfonamides have also been linked to improved bioavailability, which is crucial for effective therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a cyclohexenol intermediate could be functionalized via a Michael addition or alkylation, followed by sulfonamide coupling. Key factors include:
  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine to promote sulfonamide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) to minimize side reactions .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., sulfonamide protons at δ 2.8–3.2 ppm, cyclohexenol hydroxyl at δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and confirms the hydroxyl group’s position on the cyclohexene ring .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (m/zm/z) and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to separate impurities .
  • TLC : Silica gel plates (ethyl acetate:hexane = 1:1) with ninhydrin staining detect unreacted amines or hydroxyl-containing byproducts .
  • Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How does the compound’s stability vary under different thermal, pH, and solvent conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) and differential scanning calorimetry (DSC) to detect phase transitions .
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers to guide formulation for biological assays .

Q. What experimental strategies can elucidate interactions between this sulfonamide and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding constants (KdK_d) for targets like carbonic anhydrase .
  • Molecular Docking : Employ software like AutoDock Vina to predict binding modes with protein active sites, guided by crystallographic data of similar sulfonamides .
  • Cellular Uptake Studies : Radiolabel the compound (14C^{14}C) or use fluorescent tags to track intracellular localization in model systems .

Q. How can computational modeling predict the compound’s reactivity and potential as a precursor for macrocyclic complexes?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to assess electron density around the sulfonamide and hydroxyl groups, identifying sites for metal coordination .
  • Reactivity Screening : Simulate reactions with lanthanide/actinide salts using molecular dynamics to evaluate ligand suitability for macrocycle synthesis .
  • Solvent Effects : COSMO-RS models predict solubility and stability in polar aprotic solvents (e.g., DMF) for complexation .

Q. What methodologies are available to evaluate the environmental impact of this compound during disposal or industrial use?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301F tests to measure microbial degradation in activated sludge over 28 days .
  • Aquatic Toxicity : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and monitor mortality/immobilization .
  • Adsorption Analysis : Batch experiments with soil or activated carbon quantify partition coefficients (KocK_{oc}) to assess environmental persistence .

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